molecular formula C22H44O2 B1606223 Decyl laurate CAS No. 36528-28-6

Decyl laurate

Cat. No.: B1606223
CAS No.: 36528-28-6
M. Wt: 340.6 g/mol
InChI Key: RAPXDXJBAYUBHI-UHFFFAOYSA-N
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Description

Decyl laurate is an ester formed from the reaction of decyl alcohol and lauric acid. It is commonly used in the cosmetic and personal care industries due to its emollient properties, which help to soften and smooth the skin. This compound is also known for its use as a surfactant and emulsifier in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Decyl laurate is typically synthesized through an esterification reaction between decyl alcohol and lauric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The general reaction is as follows:

C10H21OH+C12H24O2C22H44O2+H2O\text{C}_{10}\text{H}_{21}\text{OH} + \text{C}_{12}\text{H}_{24}\text{O}_2 \rightarrow \text{C}_{22}\text{H}_{44}\text{O}_2 + \text{H}_2\text{O} C10​H21​OH+C12​H24​O2​→C22​H44​O2​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use high-purity decyl alcohol and lauric acid, with catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated and continuously stirred to ensure complete conversion. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Decyl laurate primarily undergoes hydrolysis, oxidation, and reduction reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into decyl alcohol and lauric acid.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound typically involves breaking the ester bond to yield decyl alcohol and lauric acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Decyl alcohol and lauric acid.

    Oxidation: Various oxidized products depending on the specific conditions.

    Reduction: Decyl alcohol and lauric acid.

Scientific Research Applications

Decyl laurate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Utilized in pharmaceutical formulations for its emollient properties.

    Industry: Widely used in the cosmetic and personal care industries as an emollient, surfactant, and emulsifier.

Mechanism of Action

Decyl laurate exerts its effects primarily through its ability to interact with lipid bilayers and proteins. As an emollient, it helps to enhance the skin barrier by providing a source of exogenous lipids that adhere to the skin, improving barrier properties. Its surfactant properties allow it to reduce surface tension, aiding in the mixing and spreading of formulations.

Comparison with Similar Compounds

    Decyl oleate: An ester of decyl alcohol and oleic acid, used for similar applications but with different emollient properties.

    Isodecyl oleate: An ester of isodecyl alcohol and oleic acid, also used in cosmetics and personal care products.

Decyl laurate stands out due to its specific fatty acid composition, which provides unique benefits in terms of skin conditioning and formulation stability.

Properties

IUPAC Name

decyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44O2/c1-3-5-7-9-11-13-14-16-18-20-22(23)24-21-19-17-15-12-10-8-6-4-2/h3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXDXJBAYUBHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067985
Record name Dodecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

36528-28-6
Record name Dodecanoic acid, decyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36528-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Decyl laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036528286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanoic acid, decyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, decyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9WH65CUE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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